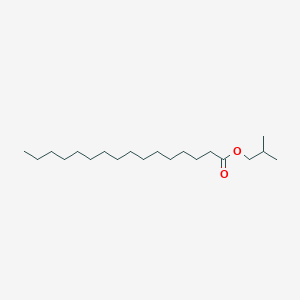![molecular formula C10H16O B085741 螺[4.5]癸-6-酮 CAS No. 13388-94-8](/img/structure/B85741.png)
螺[4.5]癸-6-酮
概述
描述
Spiro[4.5]decan-6-one: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound is notable for its presence in various natural products, bioactive molecules, and organic optoelectronic materials . The spirocyclic framework provides a rigid and three-dimensional structure, making it an interesting subject for synthetic and medicinal chemistry.
科学研究应用
Chemistry: Spiro[4.5]decan-6-one is used as a building block in the synthesis of complex organic molecules. Its rigid structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: The compound’s unique structure and bioactivity make it a candidate for drug development.
Industry: In the industrial sector, Spiro[4.5]decan-6-one is used in the production of optoelectronic materials and other advanced materials due to its stability and structural properties .
准备方法
Synthetic Routes and Reaction Conditions:
Methoxycarbonylation: Spiro[4.5]decan-6-one can be synthesized through methoxycarbonylation using methoxycarbonyl chloride (MeOCOCl) and sodium hydride (NaH) in tetrahydrofuran (THF) under reflux conditions.
Demethoxycarbonylation: The crude product from the methylation step undergoes demethoxycarbonylation using a mixture of acetic acid (AcOH), water (H2O), and sulfuric acid (H2SO4) under reflux for 2 hours.
Industrial Production Methods: While specific industrial production methods for Spiro[4.5]decan-6-one are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions:
Oxidation: Spiro[4.5]decan-6-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert Spiro[4.5]decan-6-one into corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced forms like alcohols.
Substitution: Substituted spirocyclic compounds with various functional groups.
作用机制
The mechanism of action of Spiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the spirocyclic framework .
相似化合物的比较
Spiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring sizes.
Spiropentadiene: A highly strained spirocyclic compound with unique reactivity.
Spiro[4.5]decan-7-ol: A hydroxylated derivative of Spiro[4.5]decan-6-one.
Uniqueness: Spiro[4.5]decan-6-one stands out due to its specific ring size and the presence of a ketone functional group. This combination imparts unique reactivity and stability, making it a versatile compound in various fields of research and industry .
属性
IUPAC Name |
spiro[4.5]decan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGDMKSLPPMIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCC2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302871 | |
| Record name | Spiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13388-94-8 | |
| Record name | Spiro[4.5]decan-6-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the reactions Spiro[4.5]decan-6-one can undergo, and what are the resulting products?
A1: Spiro[4.5]decan-6-one serves as a versatile building block in organic synthesis. For instance, it reacts with vinylmagnesium chloride to yield 6-vinylspiro[4.5]decan-6-ol. [] This reaction highlights the compound's reactivity towards Grignard reagents, opening possibilities for further derivatization. Subsequent transformations of 6-vinylspiro[4.5]decan-6-ol through reactions like the Carroll reaction lead to the formation of compounds such as 5-(spiro[4.5]decyliden-6-yl)-2-pentanone. [] These reactions demonstrate the potential of Spiro[4.5]decan-6-one as a precursor for synthesizing more complex molecules.
Q2: Has Spiro[4.5]decan-6-one been found in natural sources, and if so, what are its biological activities?
A2: While Spiro[4.5]decan-6-one itself hasn't been reported in natural sources, a closely related compound, Spiroseoflosterol, featuring a unique spiro[4.5]decan-6-one system, was isolated from the fruiting bodies of the mushroom Butyriboletus roseoflavus. [] Spiroseoflosterol exhibited cytotoxic activity against liver cancer cell lines (HepG2 and sorafenib-resistant Huh7). [] This finding suggests that the spiro[4.5]decan-6-one scaffold could be a promising structural motif for developing new anticancer agents.
Q3: What research opportunities exist for exploring the structure-activity relationship (SAR) of compounds containing the Spiro[4.5]decan-6-one scaffold?
A3: The discovery of Spiroseoflosterol's cytotoxic activity presents a compelling opportunity to investigate SAR around the spiro[4.5]decan-6-one core. [] Systematic modifications to the substituents on the ring system, exploring different functional groups and their spatial arrangement, could shed light on the key structural features responsible for the observed biological activity. Such studies could involve synthesizing a series of analogs and evaluating their potency and selectivity against various cancer cell lines. This information could guide the development of more potent and selective anticancer agents based on the spiro[4.5]decan-6-one scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

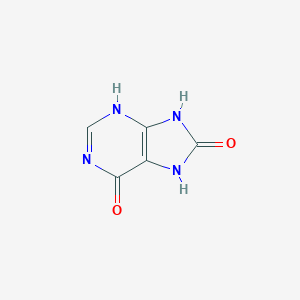
![8,9,10,11-tetrahydronaphtho[1,2-b]phenanthrene](/img/structure/B85659.png)
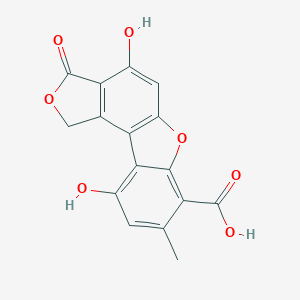
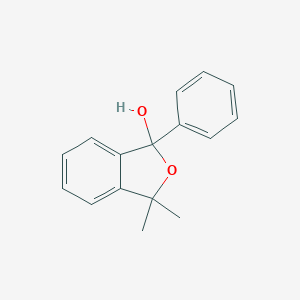
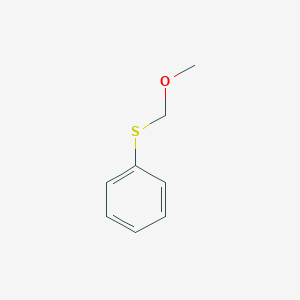
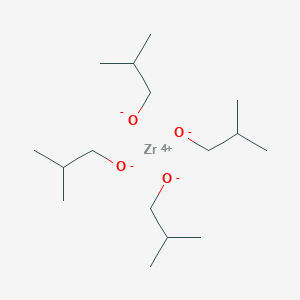
![Dibenzo[a,f]perylene](/img/structure/B85667.png)
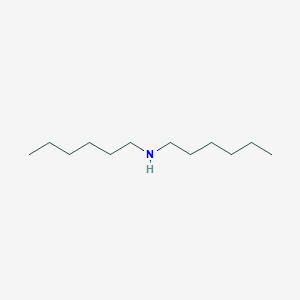
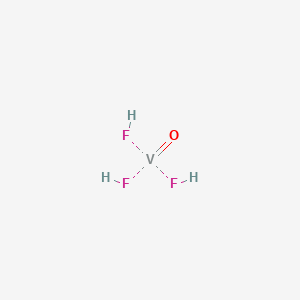

![(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal](/img/structure/B85678.png)
![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)

